N-[4-(Diethylsulfamoyl)phenyl]glycine
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Overview
Description
N-[4-(Diethylsulfamoyl)phenyl]glycine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a glycine moiety attached to a phenyl ring substituted with a diethylsulfamoyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylsulfamoyl)phenyl]glycine typically involves the reaction of 4-(diethylsulfamoyl)aniline with glycine under specific conditions. The process may include:
Starting Materials: 4-(Diethylsulfamoyl)aniline and glycine.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Solvents: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylsulfamoyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
N-[4-(Diethylsulfamoyl)phenyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Diethylsulfamoyl)phenyl]glycine involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The glycine moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-{[5-(Diethylsulfamoyl)-2-fluorobenzoyl]amino}phenyl)sulfonyl]glycine: A similar compound with a fluorobenzoyl group.
N-[4-(Diethylsulfamoyl)phenyl]alanine: A related compound with an alanine moiety instead of glycine.
Uniqueness
N-[4-(Diethylsulfamoyl)phenyl]glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the diethylsulfamoyl group and the glycine moiety allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
CAS No. |
88327-97-3 |
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Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-[4-(diethylsulfamoyl)anilino]acetic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-3-14(4-2)19(17,18)11-7-5-10(6-8-11)13-9-12(15)16/h5-8,13H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
NJIKZGXGKFCXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NCC(=O)O |
Origin of Product |
United States |
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